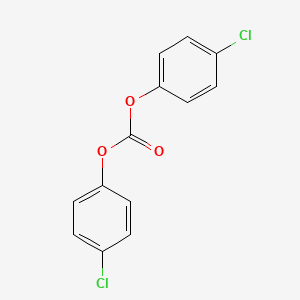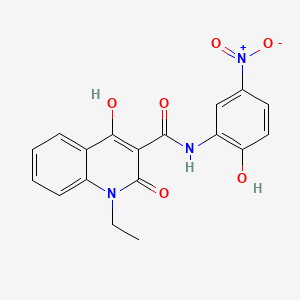
Bis(4-chlorophenyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chlorophenyl) carbonate: is an organic compound with the molecular formula C13H8Cl2O3. It is a type of carbonate ester derived from 4-chlorophenol and phosgene. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(4-chlorophenyl) carbonate can be synthesized through the reaction of 4-chlorophenol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
2C6H4ClOH+COCl2→C6H4ClOCOOC6H4Cl+2HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and proper handling protocols.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-chlorophenyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorophenol and carbon dioxide.
Transesterification: It can participate in transesterification reactions with other alcohols to form different carbonate esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Bases such as pyridine, triethylamine
Solvents: Organic solvents like dichloromethane, toluene
Major Products:
Carbamates: Formed from reactions with amines
Carbonates: Formed from reactions with alcohols
4-Chlorophenol: Formed from hydrolysis
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-chlorophenyl) carbonate is used as a reagent in organic synthesis, particularly in the preparation of polycarbonates and other polymeric materials. It serves as a building block for the synthesis of various chemical compounds.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbonate esters. It is also investigated for its potential use in drug delivery systems due to its ability to form stable linkages with biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of high-performance plastics and resins. Its ability to form strong and durable polymers makes it valuable in the manufacturing of materials that require high thermal and mechanical stability.
Wirkmechanismus
The mechanism of action of bis(4-chlorophenyl) carbonate involves its reactivity with nucleophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of carbamates or carbonates. The reaction typically proceeds through a tetrahedral intermediate, followed by the elimination of the leaving group (4-chlorophenol).
Vergleich Mit ähnlichen Verbindungen
Bis(4-nitrophenyl) carbonate: Similar in structure but contains nitro groups instead of chloro groups.
Bis(4-methylphenyl) carbonate: Contains methyl groups instead of chloro groups.
Diphenyl carbonate: Lacks the chloro substituents.
Uniqueness: Bis(4-chlorophenyl) carbonate is unique due to the presence of chloro substituents, which enhance its reactivity and make it suitable for specific applications in polymer synthesis and organic reactions. The chloro groups also influence the compound’s physical and chemical properties, such as its solubility and stability.
Eigenschaften
CAS-Nummer |
2167-53-5 |
|---|---|
Molekularformel |
C13H8Cl2O3 |
Molekulargewicht |
283.10 g/mol |
IUPAC-Name |
bis(4-chlorophenyl) carbonate |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H |
InChI-Schlüssel |
FSTRGOSTJXVFGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(=O)OC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12009155.png)



![6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12009177.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009178.png)
![2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12009185.png)

![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12009190.png)

![3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12009195.png)

![2-[2-(Methylsulfanyl)ethyl]pyridine](/img/structure/B12009205.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12009227.png)
